molecular formula C14H8FN3 B1469347 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile CAS No. 1248585-38-7

5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile

Cat. No.: B1469347
CAS No.: 1248585-38-7
M. Wt: 237.23 g/mol
InChI Key: MWHAZPBCCXVQOO-UHFFFAOYSA-N
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Description

5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of fluorine in the compound significantly influences its reactivity and biological activity, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is electrophilic fluorination, where a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) is used in the presence of a catalyst . The reaction conditions often include the use of solvents like methanol or ethanol and may involve microwave heating to enhance the reaction rate .

Industrial Production Methods

Industrial production of fluorinated compounds often employs scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of environmentally friendly fluorinating agents and solvents is also emphasized to adhere to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose. This results in the reduction of postprandial blood sugar levels . The fluorine atom enhances the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile is unique due to its specific structural arrangement, which combines the indole and pyridine rings with a fluorine atom. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications .

Biological Activity

5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound features a fluorine atom and a pyridine ring, which are known to enhance biological activity. The presence of these functional groups contributes to its interaction with biological targets, making it a subject of interest in drug discovery.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, research on related pyridine derivatives has shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
5-Fluoro-1-(pyridin-2-yl)...TBDTBD

Antifungal Activity

In addition to antibacterial effects, compounds related to this compound have shown antifungal activity against strains like Candida albicans. The MIC values for these compounds against C. albicans were reported between 0.0048 and 0.039 mg/mL .

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (mg/mL)Target Fungi
Compound C0.0048C. albicans
Compound D0.039Fusarium oxysporum
5-Fluoro-1-(pyridin-2-yl)...TBDTBD

Anticancer Potential

The anticancer activity of this compound has been evaluated in various cancer cell lines. Studies indicate that similar indole-based compounds can inhibit tumor growth effectively. For example, certain derivatives have shown IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDK), which are crucial for cancer cell proliferation .

Case Study: Inhibition of CDK Activity

A study involving a series of indole derivatives demonstrated their ability to inhibit CDK activity significantly:

CompoundIC50 (µM)Target
Compound E0.36CDK2
Compound F1.8CDK9
5-Fluoro-1-(pyridin-2-yl)...TBDTBD

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or receptors involved in cellular processes such as proliferation and apoptosis. The fluorine atom may enhance lipophilicity, improving cellular uptake and bioavailability.

Properties

IUPAC Name

5-fluoro-1-pyridin-2-ylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3/c15-11-4-5-13-12(7-11)10(8-16)9-18(13)14-3-1-2-6-17-14/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHAZPBCCXVQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C3=C2C=CC(=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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